

# Solubility of 4-Acryloylmorpholine in Organic Solvents: A Technical Guide

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Compound of Interest		
Compound Name:	4-Acryloylmorpholine	
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## Introduction

**4-Acryloylmorpholine** (ACMO) is a versatile monomer widely utilized in the synthesis of polymers for various applications, including hydrogels, coatings, and drug delivery systems. Its unique properties, such as low viscosity and good thermal stability, make it a valuable component in formulation development. A critical parameter for its effective use is its solubility in various organic solvents, which dictates its processability and compatibility with other components in a formulation. This technical guide provides a comprehensive overview of the solubility of **4-acryloylmorpholine** in common organic solvents, along with a detailed experimental protocol for its quantitative determination.

## **Qualitative Solubility Data**

**4-Acryloylmorpholine** exhibits good solubility in a range of common organic solvents. While specific quantitative data is not readily available in published literature, qualitative assessments consistently indicate its miscibility with several solvent classes. It is reported to be soluble in toluene, chloroform, acetone, benzene, alcohols, tetrahydrofuran, and dioxane.[1][2][3] Furthermore, its solubility extends to ethers and esters.[4] One source describes it as being "moderately soluble" in ethanol and acetone.[5] In contrast, it is insoluble in hexane.[4]

For aqueous systems, **4-acryloylmorpholine** is highly soluble, with a reported solubility of 1000 g/L in water at 20°C.[6][7]



Table 1: Qualitative Solubility of 4-Acryloylmorpholine in Various Solvents

Solvent Class	Solvent	Solubility
Aromatic Hydrocarbons	Toluene	Soluble
Benzene	Soluble	
Halogenated Hydrocarbons	Chloroform	Soluble[1][2][3]
Ketones	Acetone	Soluble, Moderately Soluble[5]
Alcohols	General Alcohols	Soluble[1][2][3]
Ethanol	Moderately Soluble[5]	
Ethers	Tetrahydrofuran (THF)	Soluble[1][2][3]
Dioxane	Soluble[1][2][3]	
General Ethers	Soluble	_
Esters	General Esters	Soluble
Aliphatic Hydrocarbons	n-Hexane	Insoluble[4]
Aqueous	Water	1000 g/L at 20°C[6][7]

# Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental procedure is essential. The following protocol outlines the isothermal saturation method coupled with gravimetric analysis, a reliable technique for determining the solubility of a liquid solute in a liquid solvent.

## **Principle**

An excess amount of the solute (**4-acryloylmorpholine**) is mixed with the solvent of interest and agitated at a constant temperature until the solution becomes saturated. The undissolved solute is then separated from the saturated solution, and the concentration of the solute in the solution is determined by gravimetric analysis.



## **Materials and Equipment**

- 4-Acryloylmorpholine (solute)
- Organic solvent of interest (e.g., ethanol, acetone, toluene)
- Analytical balance (accurate to ±0.0001 g)
- Thermostatic shaker bath or magnetic stirrer with a hotplate
- Centrifuge
- Syringe filters (0.2 μm, solvent-compatible)
- Glass vials with screw caps
- Pipettes and volumetric flasks
- Drying oven

### **Procedure**

- Sample Preparation: Add an excess of **4-acryloylmorpholine** to a series of glass vials.
- Solvent Addition: To each vial, add a known volume of the desired organic solvent. Ensure there is an excess of the solute, which will remain undissolved.
- Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a stable, undissolved phase of **4-acryloylmorpholine** indicates that the solution is saturated.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle. For finer separation, centrifuge the vials at a moderate speed.
- Sample Collection: Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. To ensure no undissolved solute is transferred, it is recommended to filter the



supernatant through a syringe filter.

• Gravimetric Analysis: a. Weigh a clean, dry evaporating dish on an analytical balance (W1). b. Transfer the collected supernatant to the pre-weighed evaporating dish and weigh it again (W2). c. Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the 4-acryloylmorpholine (a temperature below its boiling point of 158°C at 50 mmHg is recommended, and a vacuum oven can be used to facilitate evaporation at a lower temperature). d. Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it (W3). e. Repeat the drying and weighing process until a constant weight is achieved.

#### Calculation:

- Mass of the saturated solution = W2 W1
- Mass of the dissolved 4-acryloylmorpholine = W3 W1
- Mass of the solvent = (W2 W1) (W3 W1)
- Solubility (g/100 g solvent) = [(Mass of dissolved 4-acryloylmorpholine) / (Mass of the solvent)] x 100

## **Experimental Workflow Visualization**

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **4-acryloylmorpholine** in an organic solvent.



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Caption: Workflow for determining 4-acryloylmorpholine solubility.

### Conclusion

This technical guide provides a summary of the known qualitative solubility of **4-acryloylmorpholine** in various organic solvents and a detailed experimental protocol for its quantitative determination. While a comprehensive database of quantitative solubility is not currently available, the provided methodology will enable researchers and formulation scientists to accurately measure this critical parameter for their specific applications. Understanding the solubility of **4-acryloylmorpholine** is fundamental for its effective use in the development of advanced materials and drug delivery systems.

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